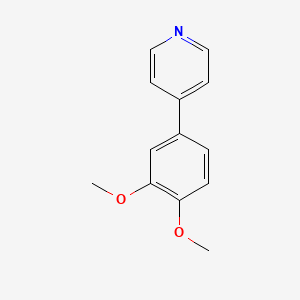

4-(3,4-Dimethoxyphenyl)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H13NO2 |

|---|---|

Molecular Weight |

215.25 g/mol |

IUPAC Name |

4-(3,4-dimethoxyphenyl)pyridine |

InChI |

InChI=1S/C13H13NO2/c1-15-12-4-3-11(9-13(12)16-2)10-5-7-14-8-6-10/h3-9H,1-2H3 |

InChI Key |

VQSAZLNDWODBDE-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C2=CC=NC=C2)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC=NC=C2)OC |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 4 3,4 Dimethoxyphenyl Pyridine and Its Precursors

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. youtube.comyoutube.comyoutube.com For 4-(3,4-dimethoxyphenyl)pyridine, two primary disconnection approaches are considered:

Disconnection of the C-C bond between the pyridine (B92270) and phenyl rings: This is a common strategy for biaryl compounds. This leads to a pyridyl nucleophile or electrophile and a corresponding 3,4-dimethoxyphenyl electrophile or nucleophile. This approach is central to cross-coupling reactions.

Disconnection of the pyridine ring: This strategy breaks down the heterocyclic ring itself, leading to acyclic precursors that can be cyclized. This is the basis for condensation and cyclization methodologies.

These disconnections reveal the key precursors required for the synthesis, such as 3,4-dimethoxybenzaldehyde (B141060), various dicarbonyl compounds, and ammonia (B1221849) or its equivalents for ring formation, or a 4-halopyridine and a 3,4-dimethoxyphenylboronic acid for cross-coupling.

Pyridine Ring Formation Methodologies with Aryl Substitution

These methods involve the construction of the pyridine ring from acyclic precursors, where the 3,4-dimethoxyphenyl group is incorporated from the start.

Hantzsch-type Synthesis and its Modifications

The Hantzsch pyridine synthesis is a classic multi-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium (B1175870) acetate (B1210297) to form a 1,4-dihydropyridine. wikipedia.orgresearchgate.net This intermediate is then oxidized to the corresponding pyridine. For the synthesis of this compound, 3,4-dimethoxybenzaldehyde would serve as the aldehyde component.

The classical Hantzsch synthesis has been modified to improve yields and reaction conditions. wikipedia.orgbaranlab.org These modifications include the use of microwave irradiation, ultrasound, and various catalysts to accelerate the reaction and facilitate a one-pot synthesis and aromatization. wikipedia.orgresearchgate.net For instance, the use of p-toluenesulfonic acid (PTSA) under ultrasonic irradiation in aqueous micelles has been shown to significantly improve the yield of 1,4-dihydropyridines. wikipedia.org The subsequent oxidation to the aromatic pyridine can be achieved using reagents like ferric chloride, manganese dioxide, or potassium permanganate. wikipedia.org

While effective for producing symmetrically substituted pyridines, the Hantzsch synthesis can be adapted for asymmetrical products by a stepwise approach where intermediates are isolated. baranlab.org The presence of bulky groups on the aryl ring can influence the planarity and conjugation between the two rings in the final product. acs.org

Condensation and Cyclization Reactions

Various condensation and cyclization reactions, beyond the Hantzsch synthesis, provide access to substituted pyridines. acsgcipr.org These methods often involve the reaction of 1,5-dicarbonyl compounds or their equivalents with an ammonia source. researchgate.net The required 1,5-dicarbonyl precursor can be synthesized through Michael addition of a β-ketoester to an α,β-unsaturated ketone, which in turn can be prepared from 3,4-dimethoxybenzaldehyde.

One notable approach involves the cyclization of 5-amino-1-phenylpyrazole (B52862) with an α,β-unsaturated ketone in the presence of a catalyst like zirconium tetrachloride to yield pyrazolo[3,4-b]pyridines. mdpi.com While this produces a fused ring system, the underlying principle of cyclizing a 1,5-dicarbonyl equivalent with an amine is relevant. Another strategy involves a one-pot, four-component reaction of Meldrum's acid, a β-ketoester, an aromatic aldehyde (like 3,4-dimethoxybenzaldehyde), and ammonium acetate to form 3,4-dihydro-2(1H)-pyridones, which can be further transformed into pyridines. preprints.org

Cross-Coupling Strategies for Installation of the Aryl Moiety at the Pyridine C-4 Position

This approach involves the formation of the C-C bond between a pre-formed pyridine ring and the 3,4-dimethoxyphenyl group. Transition-metal catalyzed cross-coupling reactions are the cornerstone of this strategy.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a highly versatile and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. youtube.commdpi.com To synthesize this compound, this would typically involve the reaction of a 4-halopyridine (e.g., 4-chloropyridine (B1293800) or 4-bromopyridine) with 3,4-dimethoxyphenylboronic acid or its pinacol (B44631) ester. researchgate.netresearchgate.net

The choice of catalyst, ligand, base, and solvent is crucial for the success of the Suzuki-Miyaura coupling. mdpi.com Palladium catalysts such as Pd(PPh₃)₄ and Pd(dppf)Cl₂ are commonly employed. mdpi.comnih.gov The reaction conditions need to be optimized to maximize yield and minimize side reactions, such as the formation of phenylated impurities derived from phosphorus ligands. researchgate.net Research has shown that bulky phosphine (B1218219) ligands can be effective in coupling alkyl organoboron reagents with 2-halopyridines, a principle that can be extended to 4-halopyridines. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Yield |

| 4-chloropyridine | 3,4-dimethoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | Good |

| 4-bromopyridine | 3,4-dimethoxyphenylboronic acid pinacol ester | Pd(dppf)Cl₂ | K₃PO₄ | Toluene | High |

Table 1: Representative Suzuki-Miyaura Coupling Conditions

Other Transition-Metal Catalyzed Arylation Routes

Besides the Suzuki-Miyaura coupling, other transition-metal catalyzed reactions can be employed for the C-4 arylation of pyridine. These include copper-catalyzed S-arylation of thiols followed by further transformations, although this is a more indirect route. mdpi.com

Direct C-H functionalization of pyridine is an increasingly important area of research. rsc.orgacs.org These methods avoid the need to pre-functionalize the pyridine ring with a halogen. While often challenging due to the electronic nature of the pyridine ring, regioselective C-4 arylation has been achieved. For instance, metal-free arylation of pyridine has been demonstrated using amino-linked nitrogen heterocyclic carbenes. nih.gov Additionally, photoinduced reactions have been developed for the C-4 functionalization of pyridines. organic-chemistry.org

The development of new catalysts and reaction conditions continues to expand the toolkit for synthesizing 4-arylpyridines, including this compound, with greater efficiency and selectivity.

Directed C-H Functionalization Approaches for Aryl-Pyridine Construction

The direct functionalization of pyridine C-H bonds represents a powerful and atom-economical strategy for the synthesis of aryl-pyridines, including this compound. These methods circumvent the need for pre-functionalized starting materials, such as halogenated pyridines, thereby shortening synthetic sequences. Palladium catalysis is a cornerstone of this approach.

One notable strategy involves a palladium-catalyzed 1,4-migration combined with direct arylation. researchgate.net In this method, a bromo-substituent on the aryl group of a 4-arylpyridine acts as a traceless directing group. researchgate.net The process begins with the oxidative addition of a 4-(2-bromoaryl)pyridine to a palladium catalyst. This is followed by a 1,4-palladium migration that activates a C-H bond at the C3-position of the pyridine ring. Subsequent coupling with another heteroarene via C-H activation forges the new C-C bond. researchgate.net This technique has been shown to tolerate a variety of substituents on the benzene (B151609) ring. researchgate.net

Another key development is the direct C-H arylation of pyridines using a transient activator strategy. researchgate.net This approach enables the diarylation of pyridines at the 2- and 6-positions. The in-situ generation of an N-methylpyridinium salt facilitates C-H arylation under cooperative Pd/Cu catalysis, followed by N-demethylation to yield the 2,6-diarylpyridine. researchgate.net While this specific example focuses on 2,6-diarylation, the underlying principle of activating the pyridine ring towards C-H functionalization is broadly applicable.

Furthermore, new catalytic protocols have been developed for the highly regioselective C-H arylation of electron-deficient pyridines. nih.gov By tuning the electronic character of the C-H bonds, high selectivity for arylation at the C3 or C4 positions can be achieved. For instance, 4-substituted pyridines preferentially undergo C3-arylation. nih.gov The choice of catalyst, ligand, and additives like carboxylic acids or silver salts is crucial for adapting the method to various substrates. nih.gov

Table 1: Directed C-H Functionalization Methodologies

| Methodology | Catalyst/Reagents | Key Features | Selectivity |

|---|---|---|---|

| Pd-Catalyzed 1,4-Migration/Direct Arylation | Palladium Catalyst, Bromo-substituent (traceless directing group) | Activates pyridyl C3-positions; Tolerates various substituents. researchgate.net | C3-heteroarylation of 4-arylpyridines. researchgate.net |

| Transient Activator Strategy | Pd(II) catalyst, (MeO)2SO2, Cu2O | In-situ generation of N-methylpyridinium salt; Cooperative Pd/Cu catalysis. researchgate.net | Symmetric 2,6-diarylation. researchgate.net |

| C-H Arylation of Electron-Deficient Pyridines | Pd(OAc)2, P(n-Bu)Ad2, Cs2CO3, PivOH | High regioselectivity based on electronic effects; Adaptable protocol. nih.gov | C4-arylation for 3-substituted pyridines; C3-arylation for 4-substituted pyridines. nih.gov |

Multi-Step Conversions and Derivatization from Precursor Molecules

Traditional multi-step syntheses remain a vital and widely practiced approach for constructing this compound and its analogs. These methods often involve building the pyridine ring from acyclic precursors or, more commonly, employing cross-coupling reactions to join the pyridine and dimethoxyphenyl moieties.

A prominent example of a multi-step conversion is the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a halopyridine (e.g., 4-chloropyridine or 4-bromopyridine) with 3,4-dimethoxyphenylboronic acid. The reaction is catalyzed by a palladium complex, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3). researchgate.net This method is highly effective, with reported yields as high as 86% for the synthesis of related pyrazolo[4,3-b]pyridine derivatives. researchgate.net

Another versatile set of methods involves the construction of the pyridine ring itself. The Bohlmann-Rahtz pyridine synthesis, for example, builds a trisubstituted pyridine from an enamine and an ethynyl (B1212043) carbonyl compound in a one-step process, avoiding the need to isolate intermediates. beilstein-journals.org Similarly, the Hantzsch pyridine synthesis combines an aldehyde, ammonia, and two equivalents of a β-ketoester to form a dihydropyridine, which is then oxidized to the aromatic pyridine. youtube.com These multicomponent reactions (MCRs) offer a high degree of complexity generation in a single step. acsgcipr.org For instance, a three-component synthesis using aryl aldehydes, α,β-unsaturated acids, and enamines has been developed to produce diverse pyridines. nih.gov

Once the core this compound structure is assembled, it can be further modified through derivatization. Derivatization is often employed to introduce specific functional groups or to prepare samples for analytical procedures like gas chromatography-mass spectrometry (GC-MS). researchgate.net For example, hydroxyl or amino groups on the pyridine or aryl ring can be targeted. Reagents like 4-iodobenzoyl chloride can be used to introduce an iodine atom, which is readily detectable by techniques like HPLC-ICP-MS, allowing for quantitative analysis of the compound and its metabolites. rsc.org

Table 2: Selected Multi-Step Synthesis and Derivatization Examples

| Reaction Type | Precursors | Catalyst/Reagents | Product Type | Yield |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Halopyridine, 3,4-dimethoxyphenylboronic acid | Pd(PPh3)4, K2CO3 | Aryl-substituted pyridine | 86% researchgate.net |

| Pyrazolo[3,4-b]pyridine Synthesis | 5-amino-1-phenyl-pyrazole, α,β-unsaturated ketone | ZrCl4 | Substituted Pyrazolo[3,4-b]pyridine | 13-28% mdpi.com |

| Bohlmann-Rahtz Synthesis | Enamine, Ethynyl carbonyl compound | Brønsted acid | Trisubstituted pyridine | Good beilstein-journals.org |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, Ethyl β-aminocrotonate | Acetic acid, Microwave irradiation | Dihydropyridine | High beilstein-journals.org |

| Derivatization for Analysis | 4-aminopyridine, 3-hydroxy-4-aminopyridine | 4-Iodobenzoyl chloride | Iodinated derivatives | Quantitative rsc.org |

Comparative Analysis of Synthetic Efficiencies, Selectivities, and Sustainability

When comparing synthetic methodologies for this compound, a balance must be struck between efficiency, selectivity, and sustainability. Each approach presents a distinct profile of advantages and disadvantages.

Selectivity: Regioselectivity is a critical challenge in pyridine chemistry due to the presence of multiple, electronically distinct C-H bonds. Directed C-H functionalization approaches have made significant strides in addressing this. The use of directing groups, even transient ones, can provide excellent control over the position of arylation. researchgate.netresearchgate.net Protocols have been developed that achieve high regioselectivity at the 3- and 4-positions, complementing classical methods. nih.gov In contrast, classical ring-forming syntheses like the Bohlmann-Rahtz reaction offer inherent and total regiocontrol based on the nature of the starting materials. beilstein-journals.org Cross-coupling reactions are also highly selective, as the reaction occurs specifically at the site of pre-functionalization (e.g., the halogen atom).

Sustainability: Sustainability, or "green chemistry," considerations are increasingly important. C-H functionalization reactions are inherently more atom-economical than traditional cross-coupling methods because they avoid the generation of stoichiometric byproducts from pre-functionalized starting materials. However, they often rely on expensive and potentially toxic heavy metal catalysts like palladium, although the use of air-stable catalysts and inexpensive bases can mitigate some of these concerns. researchgate.net

Traditional multi-step syntheses can be less sustainable. For example, some cross-coupling reactions, such as those involving organotin reagents (Stille coupling), are not considered feasible for large-scale synthesis due to the toxicity of the reagents. beilstein-journals.org MCRs can be considered more sustainable as they reduce the number of separate reaction steps, thereby minimizing solvent usage and waste generation. acsgcipr.org The development of syntheses in greener solvents, such as deep eutectic solvents, further enhances the sustainability of pyridine synthesis.

Table 3: Comparative Analysis of Synthetic Approaches

| Synthetic Approach | Typical Yield | Selectivity | Sustainability Profile |

|---|---|---|---|

| Directed C-H Functionalization | Moderate to Good (e.g., 62%) researchgate.net | High, controlled by directing groups or electronic tuning. researchgate.netnih.gov | High atom economy; avoids pre-functionalization. Relies on palladium catalysts. |

| Suzuki-Miyaura Cross-Coupling | High (e.g., 86-96%) researchgate.netnih.gov | Excellent, determined by pre-functionalization. | Well-established but requires stoichiometric boronic acids and generates byproducts. |

| Multicomponent Ring Synthesis (e.g., Hantzsch) | Moderate to High beilstein-journals.orgnih.gov | Good to Excellent, inherent to the reaction mechanism. | High step economy, reduces solvent and waste. Can be performed under green conditions. |

Chemical Reactivity and Derivatization Pathways of 4 3,4 Dimethoxyphenyl Pyridine

Electrophilic Aromatic Substitution Reactions on the Dimethoxyphenyl Moiety

The pyridine (B92270) ring is generally resistant to electrophilic aromatic substitution (SₑAr) due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring. wikipedia.orgyoutube.com Reactions that do occur typically require harsh conditions and proceed at the C-3 and C-5 positions. quimicaorganica.org In contrast, the 3,4-dimethoxyphenyl ring is highly activated towards electrophiles. The two methoxy (B1213986) groups are strong ortho, para-directing activators, significantly increasing the electron density of the benzene (B151609) ring.

In 4-(3,4-dimethoxyphenyl)pyridine, electrophilic attack will overwhelmingly favor the dimethoxyphenyl moiety over the deactivated pyridine ring. The directing effects of the two methoxy groups converge to determine the site of substitution. The positions ortho and para to a methoxy group are activated. In this specific molecule, the potential sites for substitution are C-2', C-5', and C-6'.

Position C-2': Ortho to the 3'-methoxy group.

Position C-5': Ortho to the 4'-methoxy group and meta to the 3'-methoxy group.

Position C-6': Ortho to the 3'-methoxy group and meta to the 4'-methoxy group.

Steric hindrance from the adjacent pyridine ring may influence the regioselectivity, but substitution is generally expected at the most nucleophilic positions of the dimethoxyphenyl ring. Common electrophilic aromatic substitution reactions are anticipated to proceed as follows:

| Reaction Type | Reagent(s) | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 4-(2-Nitro-4,5-dimethoxyphenyl)pyridine and/or 4-(5-Nitro-3,4-dimethoxyphenyl)pyridine |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | 4-(5-Bromo-3,4-dimethoxyphenyl)pyridine |

| Sulfonation | Fuming H₂SO₄ | This compound-5'-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-(5-Acyl-3,4-dimethoxyphenyl)pyridine |

This table presents predicted outcomes based on general principles of electrophilic aromatic substitution.

Nucleophilic Additions and Substitutions on the Pyridine Ring System

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack. Nucleophilic aromatic substitution (SₙAr) on pyridines occurs preferentially at the C-2 (α) and C-4 (γ) positions, as the negative charge in the resulting Meisenheimer-like intermediate can be delocalized onto the electronegative nitrogen atom. stackexchange.com

In this compound, the C-4 position is blocked. Therefore, nucleophilic attack is directed to the C-2 and C-6 positions. However, the 3,4-dimethoxyphenyl group is electron-donating, which slightly reduces the electrophilicity of the pyridine ring compared to unsubstituted pyridine. To enhance reactivity, the pyridine ring can be activated.

Activation Strategies:

N-Oxidation: Oxidation of the pyridine nitrogen to form the corresponding N-oxide significantly increases the ring's susceptibility to nucleophilic attack at the C-2 position. rsc.orgyoutube.com

Quaternization: Alkylation of the pyridine nitrogen creates a pyridinium (B92312) salt, which is highly activated towards nucleophiles.

Lewis Acid Coordination: Coordination of a Lewis acid to the pyridine nitrogen withdraws electron density, facilitating nucleophilic attack. nih.gov

A classic example of nucleophilic substitution on pyridine is the Chichibabin reaction, which involves the direct amination of the ring using sodium amide (NaNH₂). youtube.com For this compound, this reaction would be expected to yield 2-amino-4-(3,4-dimethoxyphenyl)pyridine.

Another pathway involves the formation of pyridyne intermediates. Pyridines with a leaving group at the C-3 position can undergo elimination in the presence of a strong base to form a highly reactive 3,4-pyridyne, which is then attacked by a nucleophile. quimicaorganica.orgnih.gov

| Reaction Type | Reagent(s) | Expected Product |

| Chichibabin Reaction | 1. NaNH₂, Toluene | 2-Amino-4-(3,4-dimethoxyphenyl)pyridine |

| 2. H₂O | ||

| Nucleophilic Substitution (on 2-halo derivative) | Nu⁻ (e.g., MeO⁻) | 2-Methoxy-4-(3,4-dimethoxyphenyl)pyridine |

| Via N-Oxide | 1. POCl₃ | 2-Chloro-4-(3,4-dimethoxyphenyl)pyridine |

| 2. Nu⁻ | 2-Substituted-4-(3,4-dimethoxyphenyl)pyridine |

This table provides examples of potential nucleophilic substitution reactions.

Functional Group Interconversions and Advanced Derivatization Strategies

The functional groups present in this compound and its derivatives can be further manipulated to create a wide array of new compounds.

Demethylation: The two methoxy groups on the phenyl ring are key functional handles. They can be cleaved using reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr) to yield the corresponding catechol derivative, 4-(3,4-dihydroxyphenyl)pyridine. This transformation is crucial for accessing compounds with free hydroxyl groups, which can be important for biological activity or for further functionalization, such as etherification or esterification.

Cross-Coupling Reactions: The introduction of a halogen atom onto either the pyridine or the dimethoxyphenyl ring opens up possibilities for transition metal-catalyzed cross-coupling reactions. For instance, a bromo- or iodo-substituted derivative can readily participate in reactions like the Suzuki-Miyaura (with boronic acids), Heck (with alkenes), Sonogashira (with terminal alkynes), and Buchwald-Hartwig (with amines) couplings. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Derivatization of Introduced Functional Groups: Functional groups introduced via electrophilic or nucleophilic substitution can be converted into other functionalities.

A nitro group can be reduced to an amino group , which can then be diazotized to form a diazonium salt, a versatile intermediate for introducing a wide range of substituents (e.g., -OH, -CN, -F, -Cl, -Br, -I).

A carbonyl group from a Friedel-Crafts acylation can be reduced to a methylene (B1212753) group (Clemmensen or Wolff-Kishner reduction) or an alcohol (using NaBH₄), or it can serve as a handle for chain extension via reactions like the Wittig reaction.

Oxidation and Reduction Chemistry of the Pyridine and Dimethoxyphenyl Moieties

The distinct electronic properties of the two rings also govern their behavior towards oxidation and reduction. libretexts.orgyoutube.com

Oxidation:

Pyridine Nitrogen: The most common oxidation reaction for this compound is the N-oxidation of the pyridine nitrogen. Reagents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid can be used to form this compound N-oxide. As mentioned, this transformation activates the pyridine ring for various subsequent reactions. wikipedia.orgrsc.org

Dimethoxyphenyl Ring: The electron-rich dimethoxyphenyl ring is sensitive to strong oxidizing agents, which can lead to oxidative cleavage under harsh conditions.

Alcohol Oxidation: If a primary or secondary alcohol is present as a substituent (introduced via other derivatizations), it can be oxidized to an aldehyde or ketone, respectively. The Parikh-Doering oxidation, which uses the SO₃·pyridine complex in DMSO, is a mild method for such transformations. wikipedia.org

Reduction:

Pyridine Ring: The pyridine ring can be reduced to the corresponding piperidine (B6355638) ring under various conditions. Catalytic hydrogenation using catalysts like platinum oxide (PtO₂), palladium on carbon (Pd/C), or Raney nickel is a common method. clockss.org Chemical reduction using reagents such as sodium in boiling ethanol (B145695) or samarium diiodide (SmI₂) in the presence of water can also achieve this transformation effectively. clockss.org

Dimethoxyphenyl Ring: The benzene ring is generally resistant to reduction under conditions that reduce the pyridine ring. Reduction of the benzene ring would require much harsher conditions, such as high-pressure hydrogenation over a rhodium or ruthenium catalyst.

| Moiety | Transformation | Reagent(s) | Product |

| Pyridine | N-Oxidation | m-CPBA or H₂O₂/AcOH | This compound N-oxide |

| Pyridine | Reduction | H₂, PtO₂ or SmI₂/H₂O | 4-(3,4-Dimethoxyphenyl)piperidine |

| Dimethoxyphenyl | Demethylation | BBr₃ or HBr | 4-(3,4-Dihydroxyphenyl)pyridine |

This table summarizes key oxidation and reduction reactions.

Exploitation of the Pyridine Nitrogen in Heterocyclic Annulation and Ring-Closing Reactions

The lone pair of electrons on the pyridine nitrogen atom makes it a key site for initiating cyclization and ring-building reactions to form fused heterocyclic systems. These reactions are of great interest in medicinal chemistry for creating novel, complex scaffolds. researchgate.netdmed.org.ua

Quaternization and Subsequent Cyclization: The pyridine nitrogen can be quaternized by reacting with α-halo ketones or other bifunctional electrophiles. The resulting pyridinium salt can then undergo intramolecular cyclization, often base-catalyzed, to form fused ring systems like indolizine (B1195054) derivatives.

Domino and Multicomponent Reactions: The pyridine moiety can participate in domino or multicomponent reactions to construct annulated heterocyclic systems. For example, derivatives of 2-aminopyridine (B139424) are common starting materials for building fused pyrimidines, triazoles, or imidazoles. nih.gov Starting with a derivative like 2-amino-4-(3,4-dimethoxyphenyl)pyridine, one could access a variety of pyrido-fused heterocycles.

Cycloaddition Reactions: While less common for simple pyridines, pyridinium ylides (formed by deprotonation of N-substituted pyridinium salts) can act as 1,3-dipoles in cycloaddition reactions with various dipolarophiles to construct new heterocyclic rings.

Ring Transformation Reactions: More advanced strategies can involve the complete rearrangement of the pyridine skeleton. Sequential ring-opening and ring-closing reactions have been developed to convert substituted pyridines into other aromatic systems, such as substituted anilines, offering a powerful tool for skeletal diversification. nih.gov

These strategies highlight the utility of the pyridine nitrogen not just as a basic center but as an active participant in the construction of complex molecular architectures.

Advanced Spectroscopic and Crystallographic Investigations for Structural Elucidation in Research Contexts

Elucidation of Molecular Architecture and Conformation via X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal data on bond lengths, bond angles, and torsional angles, which together define the molecule's conformation and how it packs within a crystal lattice.

As of this review, specific crystallographic data for 4-(3,4-Dimethoxyphenyl)pyridine has not been reported in publicly accessible crystallographic databases. However, analysis of closely related structures provides insight into the expected molecular geometry. For instance, studies on substituted aryl-pyridines, such as 4'-(2-Methoxyphenyl)-2,2':6',2''-terpyridine, reveal that the dihedral angle (the twist) between the pyridine (B92270) and phenyl rings is a critical conformational parameter, often influenced by the substitution pattern and crystal packing forces like hydrogen bonds or π–π stacking. iucr.org In a hypothetical crystal structure of this compound, one would anticipate a non-coplanar arrangement between the pyridine and the 3,4-dimethoxyphenyl rings due to steric hindrance. Key parameters that would be determined from such a study are provided in the table below.

Table 4.1: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions of the basic repeating unit of the crystal. |

| Dihedral Angle (Pyridine-Phenyl) | The angle of twist between the two aromatic rings. |

| Bond Lengths & Angles | Precise measurements for all C-C, C-N, C-O, and C-H bonds. |

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei (primarily ¹H and ¹³C), allowing for the detailed mapping of a molecule's structure in solution.

One-Dimensional NMR (¹H, ¹³C) for Backbone Characterization

One-dimensional NMR provides the foundational data for structural confirmation. The ¹H NMR spectrum reveals the number of distinct proton environments and their connectivity through spin-spin coupling, while the ¹³C NMR spectrum indicates the number of unique carbon atoms.

While specific experimental spectra for this compound are not available, the expected chemical shifts can be predicted based on the constituent functional groups. The pyridine protons typically appear in the downfield region (δ 7.0-9.0 ppm), with the protons ortho to the nitrogen (at the 2- and 6-positions) being the most deshielded. The protons on the dimethoxyphenyl ring would appear further upfield, and the two methoxy (B1213986) groups would present as sharp singlets around δ 3.8-4.0 ppm. In the ¹³C NMR spectrum, the pyridine carbons would resonate between δ 120-150 ppm, while the carbons of the dimethoxyphenyl ring and the methoxy groups would have characteristic shifts influenced by oxygen substitution.

Table 4.2.1: Predicted NMR Chemical Shift Ranges for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| ¹H | 8.5 - 8.8 (Pyridine α-H) | Doublet, ortho to Nitrogen |

| 7.3 - 7.6 (Pyridine β-H) | Doublet, meta to Nitrogen | |

| 6.9 - 7.2 (Phenyl H) | Multiplets corresponding to the three aromatic protons | |

| 3.9 - 4.0 (Methoxy -OCH₃) | Two distinct singlets | |

| ¹³C | 148 - 152 (Pyridine α-C) | Carbon adjacent to Nitrogen |

| 120 - 125 (Pyridine β-C) | ||

| 145 - 155 (Phenyl C-O) | Carbons bonded to methoxy groups | |

| 110 - 130 (Phenyl C-H, C-C) | Other aromatic carbons |

Two-Dimensional NMR (COSY, HSQC, HMBC) for Connectivity and Complex Assignment

2D NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and establishing the complete bonding framework. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons), which would confirm the connectivity within the pyridine and phenyl rings. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton-carbon pairs, linking the ¹H signals to their corresponding ¹³C signals. columbia.edu This would definitively assign the carbon atom for each proton.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings (2-3 bonds) between protons and carbons. columbia.edu This is particularly vital for connecting the two rings by showing a correlation between the pyridine protons (at position 3 and 5) and the phenyl carbon at position 1', and vice versa.

Variable-Temperature NMR Studies for Conformational Analysis

Variable-temperature (VT) NMR studies can provide insight into dynamic processes, such as restricted rotation around single bonds. nih.govrsc.orgresearchgate.net For this compound, VT-NMR could be used to investigate the rotational barrier around the C-C bond connecting the pyridine and phenyl rings. If the rotation is slow on the NMR timescale at lower temperatures, separate signals for chemically distinct protons or carbons that are equivalent at room temperature might be observed, allowing for the calculation of the energetic barrier to rotation. vnu.edu.vn However, no such specific studies have been reported for this compound.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which is used to confirm its elemental composition. The molecular formula for this compound is C₁₃H₁₃NO₂, corresponding to a precise monoisotopic mass of 215.09463 Da. nih.gov

In addition to molecular weight, mass spectrometry induces fragmentation of the molecule, and the resulting pattern is a valuable fingerprint. While an experimental spectrum for this compound is not available, fragmentation would likely involve characteristic losses. The molecular ion [M]⁺ would be prominent. Common fragmentation pathways for related structures include the loss of methyl radicals (•CH₃) from the methoxy groups, followed by the loss of carbon monoxide (CO). Cleavage at the bond connecting the two rings could also occur, leading to fragments corresponding to the pyridyl cation or the dimethoxyphenyl cation.

Table 4.3: Predicted Key Ions in the Mass Spectrum of this compound

| m/z | Identity | Fragmentation Pathway |

|---|---|---|

| 215 | [M]⁺ | Molecular Ion |

| 200 | [M - CH₃]⁺ | Loss of a methyl radical |

| 187 | [M - CO]⁺ | Loss of carbon monoxide (less common directly from M⁺) |

| 172 | [M - CH₃ - CO]⁺ | Loss of methyl followed by carbon monoxide |

| 137 | [C₈H₉O₂]⁺ | Dimethoxyphenyl fragment cation |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of molecular bonds. labmanager.com Each technique provides a unique spectrum that serves as a "fingerprint" for the compound, allowing for the identification of its functional groups.

For this compound, the FT-IR and Raman spectra would exhibit characteristic bands for the aromatic rings and the methoxy groups. A detailed experimental and theoretical vibrational analysis has been performed on the related compound 3,4-dimethoxyaniline, providing a basis for predictions. nih.gov

Table 4.4: Predicted Characteristic Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H stretching | Aromatic (Pyridine and Phenyl) |

| 2980 - 2850 | C-H stretching | Methoxy (-OCH₃) |

| 1610 - 1580 | C=C / C=N stretching | Aromatic Ring Skeletal Vibrations |

| 1520 - 1400 | C=C / C=N stretching | Aromatic Ring Skeletal Vibrations |

| 1270 - 1200 | C-O-C asymmetric stretching | Aryl Ether |

| 1050 - 1010 | C-O-C symmetric stretching | Aryl Ether |

Electronic Spectroscopy (UV-Vis, Fluorescence) for Chromophoric Analysis

The electronic absorption and emission properties of this compound are governed by the nature of its chromophoric system, which consists of the pyridine ring acting as an electron-acceptor and the dimethoxyphenyl group serving as an electron-donor. The interaction between these two moieties dictates the molecule's response to ultraviolet and visible light. Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, is crucial for elucidating the electronic transitions within the molecule, understanding its excited-state behavior, and probing its interactions with the surrounding environment.

Theoretical Framework of Electronic Transitions

The absorption of UV-visible light by an organic molecule promotes an electron from a lower energy molecular orbital to a higher energy one. In a molecule like this compound, the key transitions are typically π → π* and n → π*.

π → π Transitions:* These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are characteristic of conjugated systems, such as the aromatic rings in the subject compound, and are generally associated with high molar absorptivity (ε).

n → π Transitions:* These transitions occur when an electron from a non-bonding orbital (n), such as the lone pair on the pyridine nitrogen, is promoted to a π* antibonding orbital. These transitions are typically lower in energy and have a much lower molar absorptivity compared to π → π* transitions.

The structure of this compound features an intramolecular charge transfer (ICT) character. The electron-donating methoxy groups on the phenyl ring enhance the electron density of this moiety, while the pyridine ring acts as an electron-withdrawing group. Upon absorption of light, electron density can shift from the donor (dimethoxyphenyl) to the acceptor (pyridine) part of the molecule, influencing the energy and intensity of the absorption and emission bands.

UV-Vis Absorption Spectroscopy and Solvatochromism

The position, intensity, and shape of these absorption bands are highly sensitive to the solvent environment, a phenomenon known as solvatochromism. By measuring the UV-Vis spectra in a range of solvents with varying polarities, one can probe the nature of the electronic ground and excited states.

Bathochromic Shift (Red Shift): A shift to longer wavelengths is often observed with increasing solvent polarity for molecules where the excited state is more polar than the ground state. The polar solvent molecules stabilize the polar excited state more effectively, thus lowering its energy and reducing the energy gap for the transition.

Hypsochromic Shift (Blue Shift): A shift to shorter wavelengths can occur if the ground state is more strongly stabilized by the solvent than the excited state.

In a study of a related compound, trans-4-(p-N,N-dimethylaminostyryl)-N-vinylbenzylpyridinium chloride, a significant bathochromic shift of the main ICT absorption band was observed when moving from less polar to more polar solvents. This is indicative of a more polar excited state, a common feature in such donor-acceptor systems.

Table 1: Illustrative Solvatochromic Shifts for a Related Pyridinium (B92312) Derivative This table presents data for a structurally related compound, trans-4-(p-N,N-dimethylaminostyryl)-N-vinylbenzylpyridinium chloride, to illustrate the concept of solvatochromism.

| Solvent | Polarity | Absorption λmax (nm) |

| Water | High | 459 |

| Methanol | High | 489 |

| Glycerol (99%) | High | 494 |

Source: Adapted from a study on a similar pyridinium derivative to demonstrate solvatochromic effects.

This solvent-dependent shift is a hallmark of ICT and confirms the charge separation upon electronic excitation. Similar behavior would be anticipated for this compound, with the exact wavelengths depending on the precise balance of its electronic structure.

Fluorescence Spectroscopy

Fluorescence is the emission of light from a molecule as it relaxes from an excited electronic singlet state to the ground state. This property is highly sensitive to the molecule's structure and its environment. For a molecule to be fluorescent, it must possess a suitable chromophore and have a structure that disfavors non-radiative decay pathways.

The fluorescence properties of this compound would be characterized by its emission spectrum, fluorescence quantum yield (ΦF), and fluorescence lifetime.

Emission Spectrum: The fluorescence emission spectrum is typically a mirror image of the absorption spectrum's lowest energy band and is shifted to longer wavelengths (a Stokes shift).

Fluorescence Quantum Yield (ΦF): This is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. Its value ranges from 0 to 1. Studies on related pyridinium dyes show that ΦF can be highly dependent on solvent polarity and viscosity. Often, in highly polar solvents, ICT can lead to a twisted intramolecular charge transfer (TICT) state, which is non-emissive and thus quenches fluorescence, resulting in a lower quantum yield.

Solvatochromism in Fluorescence: Similar to absorption, the emission maximum can also shift with solvent polarity. A bathochromic shift in fluorescence with increasing solvent polarity further supports the existence of a polar, charge-separated excited state that is stabilized by the solvent.

Research on various pyridine derivatives shows that their emission properties can be finely tuned by modifying their chemical structure. For example, expanding the π-conjugated system or altering the donor/acceptor strength can dramatically change the color and efficiency of the fluorescence.

Table 2: Representative Photophysical Data for a Fluorescent Pyridinium Analogue This table shows representative data for trans-4-(p-N,N-dimethylaminostyryl)-N-vinylbenzylpyridinium chloride to illustrate typical photophysical parameters.

| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |

| Water | 459 | 600 | 141 | Low (not specified) |

| Methanol | 489 | ~597 | ~108 | Not specified |

| Glycerol | 494 | ~594 | ~100 | Higher (not specified) |

Source: Adapted from research on a related styryl pyridinium dye to exemplify fluorescence characteristics.

The analysis of the electronic spectra of this compound, through UV-Vis and fluorescence spectroscopy, provides a powerful tool for understanding its electronic structure and excited-state dynamics. The study of solvatochromic effects, in particular, offers deep insights into the intramolecular charge transfer characteristics that define the chromophoric nature of this and related donor-π-acceptor molecules.

Applications in Non Biological Chemical Systems and Materials Science

Ligand Design in Transition Metal Catalysis and Coordination Chemistry

The nitrogen atom in the pyridine (B92270) ring of 4-(3,4-Dimethoxyphenyl)pyridine possesses a lone pair of electrons, allowing it to function as a Lewis base and coordinate to transition metal centers. wikipedia.org This ability is fundamental to its role in ligand design. As an L-type ligand in the covalent bond classification method, it donates two electrons to the metal center. wikipedia.org The presence of the electron-donating methoxy (B1213986) groups on the phenyl ring enhances the electron density on the pyridine nitrogen, influencing the strength and nature of the metal-ligand bond. Pyridine and its derivatives are of significant interest for their capacity to bridge metal ions, leading to the formation of functional coordination compounds. nih.gov

This compound and its structural analogs readily form stable coordination compounds with a variety of transition metals. The coordination typically occurs through the pyridine nitrogen atom. wikipedia.orgchemicalpapers.com The resulting complexes can exhibit diverse geometries, including octahedral and tetrahedral, depending on the metal ion, its oxidation state, and the presence of other ligands. wikipedia.org

For instance, research on related pyridine derivatives has demonstrated the formation of complexes with metals like copper, cobalt, iron, and nickel. nih.govnih.govnih.gov In a study involving cobalt(III), various heterocyclic nitrogen donor ligands, including pyridine, were shown to coordinate to the cobalt center to form stable, non-electrolytic, mixed-ligand complexes of the type trans-[Co(DH)₂LCl]. chemicalpapers.com Similarly, ternary complexes of iron, cobalt, nickel, and copper have been prepared with pyridine-containing ligands, highlighting their versatility in coordination chemistry. nih.gov The specific electronic and steric properties imparted by the 3,4-dimethoxyphenyl group can be used to fine-tune the characteristics of the resulting metal complex, such as its stability, solubility, and subsequent reactivity.

Table 1: Examples of Coordination Complexes with Pyridine-based Ligands

| Metal Center | Ligand Type | Resulting Complex Type | Reference |

|---|---|---|---|

| Cobalt (Co) | Bis(imino)pyridine with dimethoxybenzhydryl groups | Distorted tetrahedral Co(II) complex | nih.gov |

| Copper (Cu) | 4-(N,N-dimethylamino)pyridine (DMAP) | Mononuclear and Dinuclear Cu(II) complexes | tue.nl |

| Cobalt (Co) | Pyridine | trans-[Co(DH)₂LCl] (Cobaloxime) | chemicalpapers.com |

| Copper (Cu) | Pyridine-derivative of thiosemicarbazone | [Cu(L)Cl] and [Cu(L)NO₃] | nih.gov |

Use in Homogeneous and Heterogeneous Catalytic Processes

The coordination complexes formed from pyridine-based ligands are often catalytically active. In homogeneous catalysis , the ligand plays a crucial role in stabilizing the metal center and modulating its electronic and steric environment to control catalytic activity and selectivity.

While direct applications in heterogeneous catalysis are less specific for this exact molecule, the principles of catalyst design suggest its potential. Ligands like this compound could be immobilized onto solid supports (e.g., polymers, silica, or carbon materials) to create heterogeneous catalysts. This approach combines the high selectivity of a molecular catalyst with the practical advantages of a heterogeneous system, such as easy separation from the reaction mixture and potential for recycling. For instance, nickel nanoparticles supported on pine needle-derived biochar have been developed as a ligand-free heterogeneous catalyst for Suzuki-Miyaura cross-coupling reactions, demonstrating the trend towards creating robust and reusable catalysts. nih.gov

Components in Advanced Organic Materials with Specific Optical Properties

The combination of a pyridine ring with a dimethoxyphenyl group creates a donor-acceptor (D-A) type structure, which is a common motif in the design of functional organic materials. Such materials are pivotal for applications in optoelectronics due to their unique photophysical properties.

Molecules based on substituted pyridines are increasingly used as precursors for materials in optoelectronic devices. The fluorescence properties of these organic materials are intrinsically governed by molecular conformation and intermolecular interactions. nih.gov Research on thiophene-based donor-acceptor heterocycles, including pyridine derivatives, highlights their potential in flexible and large-area devices like organic solar cells (OSCs) and nonlinear optical (NLO) devices. tripod.com Derivatives such as 2-Amino-6-(3,4-dimethoxyphenyl)-4-(4-methoxyphenyl)pyridine-3-carbonitrile are explicitly identified as building blocks for materials with properties like Aggregation-Induced Emission (AIE), which are highly sought after for use in sensors and displays. stmarytx.edu The tunable nature of the emission, controlled by subtle structural changes, makes these pyridine derivatives highly valuable as precursors for advanced optical materials. nih.gov

The defined geometry and capacity for directional intermolecular interactions make this compound and its analogs excellent building blocks for constructing complex supramolecular architectures. These organized assemblies can range from discrete coordination polymers to extended three-dimensional networks. nih.gov

For example, a terpyridine analog incorporating a 3,4-dimethoxyphenyl substituent has been shown to form crystal structures where molecules are stacked along an axis, creating an ordered arrangement. tue.nl More complex pyridine-based ligands are synthesized to serve as the structural backbone for Metal-Organic Frameworks (MOFs), where the ligand coordinates with metal ions to form porous, crystalline structures. The self-assembly of pyridine-appended fluorophores can lead to the formation of 1D nanostructures, with the potential for creating materials with tunable fluorescence from green to red. nih.gov

The spontaneous organization of molecules into well-defined supramolecular structures is driven by a combination of non-covalent intermolecular forces. In crystalline solids containing the this compound motif, hydrogen bonding and π-π stacking are dominant interactions that dictate the final architecture.

Crystal structure analysis of a related terpyridine derivative, 4′-(3,4-Dimethoxyphenyl)-2,2′:6′,2′′-terpyridine, reveals a network of weak interactions. tue.nl These include C–H⋯N hydrogen bonds that form molecular chains, C—H⋯O contacts creating dimers, and crucial π-π stacking interactions between the aromatic rings that guide the packing of molecules. tue.nl The distance between the centroids of stacked rings in this derivative was measured to be 3.858 Å, indicative of a significant π-π interaction. tue.nl Similarly, studies on other pyridine-containing fluorophores show that weak intermolecular interactions in the crystal lattice lead to different molecular assemblies with varied and tunable fluorescence. nih.gov These interactions, including hydrogen bonds and π⋯π or even X⋯π (where X = F, O, N) contacts, are the fundamental driving forces for the self-assembly process that builds complex architectures from individual molecular units. wikipedia.orgnih.gov

Table 2: Intermolecular Interactions in a Related Pyridine Derivative Crystal

| Interaction Type | Description | Significance in Self-Assembly | Reference |

|---|---|---|---|

| C–H⋯N Hydrogen Bonds | Interaction between a carbon-bound hydrogen and a pyridine nitrogen. | Forms chains of molecules along a crystallographic axis. | tue.nl |

| C—H⋯O Contacts | Interaction between a carbon-bound hydrogen and a methoxy oxygen. | Creates inversion dimers, forming double chains. | tue.nl |

| π-π Stacking | Attraction between the electron clouds of adjacent aromatic rings. | Stacks molecules, contributing to the overall 3D crystal packing. | tue.nl |

| C–H···π Interactions | Interaction between a C-H bond and the face of an aromatic ring. | Further stabilizes the crystal packing structure. | nih.gov |

Role as a Key Intermediate and Building Block in Complex Organic Synthesis

The chemical scaffold of this compound is a significant and versatile building block in the field of organic synthesis. Its unique electronic and structural characteristics, arising from the interplay between the electron-rich dimethoxyphenyl moiety and the electron-deficient pyridine ring, make it a valuable precursor for the construction of more complex molecular architectures. This section details its role as a key intermediate in various synthetic transformations, highlighting its utility in the preparation of intricate heterocyclic systems and other valuable organic compounds.

The strategic importance of this compound lies in its potential for functionalization at multiple sites. The pyridine ring can be modified through reactions targeting the nitrogen atom or the carbon atoms of the ring, while the dimethoxyphenyl group offers sites for electrophilic aromatic substitution or directed metalation. This versatility allows for the divergent synthesis of a wide array of complex molecules from a common starting material.

Participation in Cyclization and Condensation Reactions

The 3,4-dimethoxyphenyl motif is a cornerstone in the synthesis of numerous isoquinoline (B145761) alkaloids and related heterocyclic systems. While many syntheses build this motif from precursors like 3,4-dimethoxybenzaldehyde (B141060) or 3,4-dimethoxyphenethylamine, the underlying principle demonstrates the value of this substituent in forming complex fused ring systems.

One of the most notable examples is in the synthesis of papaverine (B1678415) analogues. Papaverine, an opium alkaloid, contains the 1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinoline core structure. Synthetic routes to papaverine and its derivatives often involve a Bischler-Napieralski reaction, where a β-phenethylamine derivative is cyclized to form a 3,4-dihydroisoquinoline, which can then be aromatized unigoa.ac.in. The 3,4-dimethoxyphenyl group is a key component of the starting materials in these classical syntheses derpharmachemica.comsci-hub.se.

More contemporary methods continue to leverage the 3,4-dimethoxyphenyl unit. For instance, the synthesis of pyrazolo[3,4-b]pyridine frameworks can be achieved through a cascade 6-endo-dig cyclization reaction of 5-aminopyrazoles with alkynyl aldehydes, where the 3,4-dimethoxyphenyl group can be incorporated into the final structure pearson.com.

| Reaction Type | Key Reagents | Resulting Core Structure | Example Application |

| Bischler-Napieralski | POCl₃ or P₂O₅ | 3,4-Dihydroisoquinoline | Synthesis of Papaverine analogues unigoa.ac.in |

| Pictet-Spengler | Acid catalyst | Tetrahydroisoquinoline | Synthesis of Isoquinoline alkaloids |

| Cascade Cyclization | Ag(CF₃CO₂), TfOH | Pyrazolo[3,4-b]pyridine | Synthesis of diversified pyrazolo[3,4-b]pyridines pearson.com |

Utility in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a powerful tool for the construction of carbon-carbon and carbon-heteroatom bonds, and pyridine derivatives are common participants in these transformations. This compound can be utilized in several ways in this context. After conversion to a suitable derivative, such as a halide or a boronic acid, it can act as either the electrophilic or nucleophilic partner in the coupling reaction.

For example, the synthesis of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines has been accomplished via a Suzuki-Miyaura coupling reaction. In this approach, a 3-bromo-4-(3,4,5-trimethoxyphenyl)pyridine is coupled with various substituted phenylboronic acids in the presence of a palladium catalyst baranlab.org. This demonstrates a strategy where a halogenated dimethoxyphenyl-pyridine derivative serves as the electrophilic component.

Conversely, the pyridine moiety can be transformed into a nucleophilic coupling partner. A one-pot protocol for the synthesis of azabiaryls involves the directed ortho-metalation of a pyridine derivative, followed by borylation to form a pyridyl boronate in situ, which then undergoes a Suzuki-Miyaura cross-coupling with an aryl halide nih.gov. This approach avoids the isolation of often unstable pyridyl boronic acids. More recent methods have also utilized pyridine sulfinates as effective nucleophilic partners in palladium-catalyzed cross-couplings with aryl halides, offering a robust alternative to traditional boronic acids ijpsonline.com.

| Coupling Reaction | Catalyst/Reagents | Role of Pyridine Derivative | Product Class |

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Electrophile (as a halide) | Aryl-substituted pyridines baranlab.org |

| Suzuki-Miyaura | Pd(PPh₃)₄, Cs₂CO₃ | Nucleophile (as a boronate) | Azabiaryls nih.govscribd.com |

| Sonogashira | PdCl₂(PPh₃)₂, CuI | Electrophile (as a halide) | Alkynyl-substituted pyridines scribd.com |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Electrophile (as a halide) | N-Aryl-aminopyridines scribd.com |

| Desulfitative | Pd(OAc)₂, XPhos | Nucleophile (as a sulfinate) | Biaryls ijpsonline.com |

Directed Functionalization via Metalation

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings wikipedia.orgorganic-chemistry.org. The methoxy groups of the 3,4-dimethoxyphenyl substituent, as well as the nitrogen atom of the pyridine ring, can act as directing metalation groups (DMGs). These groups coordinate to an organolithium reagent, such as n-butyllithium, directing the deprotonation to the adjacent ortho position wikipedia.org. The resulting aryllithium species can then react with a variety of electrophiles to introduce new functional groups with high regioselectivity.

In the context of this compound, DoM could potentially be used to functionalize several positions:

The Dimethoxyphenyl Ring: The methoxy groups can direct lithiation to the C-2' or C-5' positions.

The Pyridine Ring: The pyridine nitrogen directs metalation to the C-3 and C-5 positions. For π-deficient heterocycles like pyridine, a directing group is generally required for efficient ortho-lithiation uwindsor.ca.

This strategy has been effectively used in the synthesis of substituted azabiaryls, where a one-pot DoM-boronation-Suzuki coupling sequence allows for the construction of complex biaryl systems nih.gov. The ability to selectively introduce substituents onto either the pyridine or the phenyl ring makes this compound a highly adaptable building block for creating libraries of complex molecules for applications such as drug discovery.

| Directing Group | Position of Metalation | Reagents | Potential Electrophiles |

| Methoxy (on phenyl ring) | C-2' or C-5' | n-BuLi, s-BuLi/TMEDA | Alkyl halides, Aldehydes, Ketones, CO₂, Boronic esters |

| Pyridine Nitrogen | C-3 or C-5 | LDA, LiTMP | Silyl halides, Disulfides, I₂, Boronic esters |

Future Research Directions and Emerging Paradigms for 4 3,4 Dimethoxyphenyl Pyridine

Exploration of Novel and Sustainable Synthetic Pathways

The development of green and sustainable synthetic methodologies is a cornerstone of modern chemistry. For 4-(3,4-dimethoxyphenyl)pyridine, future research will likely prioritize the discovery of new synthetic routes that are not only efficient but also environmentally benign. This includes the exploration of solvent-free reaction conditions, the use of recyclable catalysts, and the design of multi-component reactions that maximize atom economy. mdpi.comorganic-chemistry.org

One promising avenue is the refinement of palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, which are commonly used to form the crucial carbon-carbon bond between the pyridine (B92270) and dimethoxyphenyl rings. researchgate.netacs.org Future work could focus on developing more active and stable palladium catalysts that can operate under milder conditions and with lower catalyst loadings. Additionally, the use of alternative, more sustainable coupling partners to the commonly employed boronic acids is an area ripe for exploration.

Another key direction is the development of one-pot synthesis procedures. These reactions, where multiple synthetic steps are carried out in a single reaction vessel, offer significant advantages in terms of reduced waste, time, and resources. mdpi.com The design of novel multi-component reactions that can assemble the this compound core from simple, readily available starting materials in a single step would represent a significant advance in the sustainable production of this important intermediate.

Advanced Mechanistic Investigations of Its Chemical Transformations

A deeper understanding of the reaction mechanisms that govern the synthesis and subsequent transformations of this compound is crucial for optimizing existing processes and designing new ones. Future research will likely employ a combination of experimental and computational techniques to elucidate the intricate details of these chemical reactions.

For instance, detailed kinetic studies, in situ spectroscopic monitoring, and the isolation and characterization of reaction intermediates can provide invaluable insights into the reaction pathways of its synthesis. acs.org Computational modeling, using techniques such as density functional theory (DFT), can be used to map out the energy landscapes of these reactions, identify transition states, and predict the effects of substituents and reaction conditions on the reaction outcomes.

A particularly interesting area for mechanistic investigation is the selective functionalization of the pyridine ring. The ability to selectively introduce new functional groups at specific positions on the pyridine ring is essential for creating a diverse range of derivatives with tailored properties. nih.gov Mechanistic studies can help to unravel the factors that control the regioselectivity of these reactions, paving the way for the development of more precise and predictable synthetic methods.

Integration into Hybrid Material Systems for Enhanced Functionality

The unique electronic and structural properties of the this compound scaffold make it an attractive building block for the construction of novel hybrid materials. Future research in this area will focus on incorporating this molecule into larger, more complex systems to create materials with enhanced or entirely new functionalities.

One exciting possibility is the use of this compound as a ligand in the synthesis of metal-organic frameworks (MOFs). MOFs are a class of porous materials with a wide range of potential applications, including gas storage, separation, and catalysis. The pyridine nitrogen atom can coordinate to metal ions, while the dimethoxyphenyl group can be further functionalized to tune the properties of the resulting MOF.

Another emerging area is the development of hybrid molecules that combine the this compound core with other functional moieties, such as fluorescent dyes, bioactive molecules, or polymers. rsc.orgnih.govnih.govmdpi.com These hybrid systems could find applications in areas as diverse as chemical sensing, bioimaging, and drug delivery. For example, a hybrid molecule that combines the this compound scaffold with a known anticancer agent could lead to the development of new drugs with improved efficacy and reduced side effects. nih.govnih.gov

Development of Comprehensive Structure-Reactivity Relationships

To fully exploit the potential of this compound and its derivatives, it is essential to develop a comprehensive understanding of how their chemical structure influences their reactivity and properties. This involves the systematic synthesis of a wide range of analogues with different substitution patterns on both the pyridine and phenyl rings, followed by a thorough evaluation of their chemical and physical properties.

Quantitative structure-activity relationship (QSAR) studies can be employed to correlate the structural features of these molecules with their observed activities. nih.gov These studies can help to identify the key structural motifs that are responsible for a particular property, such as catalytic activity or biological efficacy. This knowledge can then be used to design new molecules with optimized properties.

Furthermore, the development of predictive models based on these structure-reactivity relationships can accelerate the discovery of new applications for this compound derivatives. By using computational screening methods, it may be possible to identify promising candidates for a particular application before they are synthesized and tested in the laboratory, saving both time and resources.

Application in Emerging Areas of Green Chemistry and Catalysis

The principles of green chemistry are increasingly guiding the direction of chemical research, and this compound is well-positioned to play a role in this transition. Future research will likely explore the use of this compound and its derivatives in emerging areas of green chemistry and catalysis.

One potential application is in the development of new, more sustainable catalytic systems. For example, derivatives of this compound could be designed to act as organocatalysts, which are metal-free catalysts that can promote a wide range of chemical transformations. organic-chemistry.orgnih.gov The use of organocatalysts is often more environmentally friendly than traditional metal-based catalysts, as they are typically less toxic and more readily available.

Another area of interest is the use of this compound derivatives as building blocks for the synthesis of biodegradable polymers and other sustainable materials. The incorporation of this rigid, aromatic scaffold into a polymer backbone could lead to materials with improved thermal and mechanical properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.